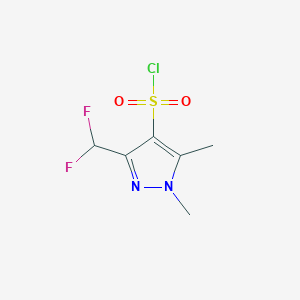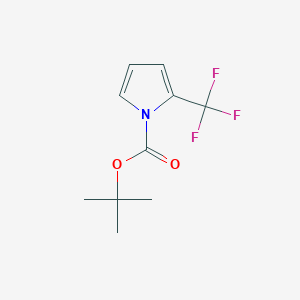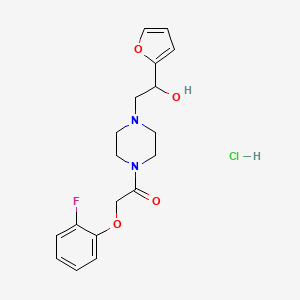
5-chloro-2-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as the one , is a topic of significant interest in the field of medicinal chemistry . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It also contains a pyrimidine ring and a benzamide group.科学的研究の応用
Synthetic Pathways and Derivative Development
Research in the field of medicinal chemistry often focuses on the synthesis of novel compounds with potential therapeutic effects. The development of benzamide derivatives, for instance, has been a significant area of interest due to their broad spectrum of biological activities. Studies have demonstrated the synthesis of novel compounds derived from visnagenone and khellinone, resulting in heterocyclic compounds like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, showcasing anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Such research underlines the importance of novel synthesis pathways in discovering new therapeutic agents.
Anticancer and Antiviral Applications
The exploration of novel compounds for anticancer and antiviral applications remains a critical area of pharmaceutical research. Studies on pyrazolopyrimidines and their derivatives have shown remarkable activities against certain types of cancer and viral infections. Specifically, benzamide-based aminopyrazoles and their fused heterocycles have demonstrated significant antiviral activities against influenza A virus (subtype H5N1), highlighting the potential for developing new antiviral drugs (Hebishy, Salama, & Elgemeie, 2020). This suggests that derivatives of the mentioned compound could play a role in the synthesis of antiviral agents.
Neuroleptic Activity
The design and synthesis of benzamides as potential neuroleptics have been a subject of interest due to their potential therapeutic benefits in treating psychosis. Research into benzamides of N,N-disubstituted ethylenediamines and cyclic alkane-1,2-diamines has revealed compounds with significant inhibitory effects on stereotyped behavior in rats, indicating potential neuroleptic activity (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981). This avenue of research could suggest potential applications for the compound in the development of treatments for neurological disorders.
Environmental and Agricultural Impact
In the context of environmental science and agriculture, studies on the degradation of herbicides like chlorimuron-ethyl by Aspergillus niger have highlighted the potential for microbial transformation in mitigating phytotoxicity and environmental contamination (Sharma, Banerjee, & Choudhury, 2012). While not directly related to the compound, such research underscores the importance of understanding the environmental fate and breakdown of chemical agents, potentially informing studies on the environmental impact of novel compounds.
作用機序
Target of Action
It’s known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological properties . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The interaction of this compound with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Imidazole derivatives are known to have diverse biological activities, indicating that they likely affect multiple biochemical pathways .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives , the effects could be diverse depending on the specific activity of this compound.
特性
IUPAC Name |
5-chloro-2-methoxy-N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2/c1-12-20-7-8-25(12)17-10-16(23-11-24-17)21-5-6-22-18(26)14-9-13(19)3-4-15(14)27-2/h3-4,7-11H,5-6H2,1-2H3,(H,22,26)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIZARKTAAVFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-([2,3'-bifuran]-5-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide](/img/structure/B2746825.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide](/img/structure/B2746826.png)
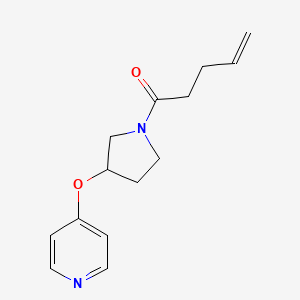

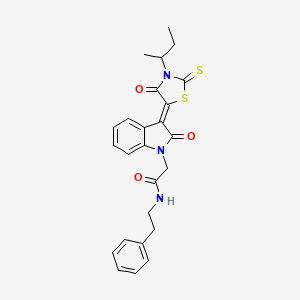
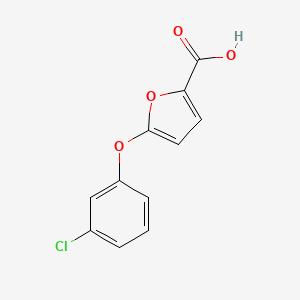
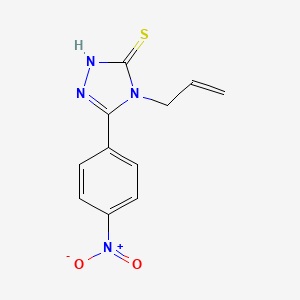
![Benzyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2746837.png)
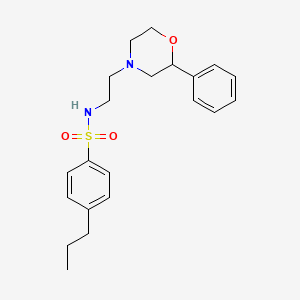
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2746840.png)
